4-Methoxy-4-piperidinecarbonitrile
Description
Structure
3D Structure
Properties
IUPAC Name |
4-methoxypiperidine-4-carbonitrile | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12N2O/c1-10-7(6-8)2-4-9-5-3-7/h9H,2-5H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NBWMIYQWSBWXCA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1(CCNCC1)C#N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801297454 | |
| Record name | 4-Methoxy-4-piperidinecarbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801297454 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
140.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1082040-34-3 | |
| Record name | 4-Methoxy-4-piperidinecarbonitrile | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1082040-34-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Methoxy-4-piperidinecarbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801297454 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies and Reaction Pathways of 4 Methoxy 4 Piperidinecarbonitrile
Advanced Synthetic Approaches to the 4-Methoxy-4-piperidinecarbonitrile Scaffold
The construction of the this compound framework can be achieved through several advanced synthetic routes, each offering distinct advantages in terms of efficiency, stereocontrol, and environmental impact.
Multi-component Reaction Strategies
Multi-component reactions (MCRs) have emerged as powerful tools in organic synthesis, allowing for the construction of complex molecules in a single step from three or more starting materials. taylorfrancis.comacs.orgtandfonline.comacs.org While a specific MCR for the direct synthesis of this compound is not extensively documented, the principles of MCRs can be applied to generate highly substituted piperidine (B6355638) derivatives. taylorfrancis.comacs.orgtandfonline.comacs.org For instance, a pseudo five-component reaction involving aromatic aldehydes, ammonium (B1175870) acetate, substituted β-nitrostyrenes, and Meldrum's acid has been developed for the synthesis of functionalized piperidines. acs.orgacs.org Such strategies offer a diversity-oriented approach to a wide range of structurally interesting piperidine analogues. acs.orgacs.org
A general approach to functionalized piperidines involves the one-pot condensation of an aldehyde, an amine, and a β-ketoester, often catalyzed by an acid or a metal salt. taylorfrancis.com The Petrenko-Kritschenko piperidone synthesis, a classic MCR, reacts an aldehyde with a β-ketoester and ammonia (B1221849) to form a 4-piperidone (B1582916), which could then be further functionalized to the desired product.
| Reaction Type | Components | Catalyst | Product Type | Reference |
| Pseudo Five-Component | Aromatic Aldehyde, Ammonium Acetate, β-Nitrostyrene, Meldrum's Acid | None | Highly Functionalized Piperidines | acs.orgacs.org |
| Three-Component | Aromatic Aldehyde, Amine, Acetoacetic Ester | Tetrabutylammonium tribromide (TBATB) or ZrOCl2·8H2O | Functionalized Piperidines | taylorfrancis.com |
| Mannich-type Three-Component | Dienolate, Aldehyde, Amine | Not specified | Chiral Dihydropyridinone | rsc.org |
Stereoselective Synthesis Protocols
The development of stereoselective methods for the synthesis of substituted piperidines is of significant interest due to the prevalence of chiral piperidine motifs in natural products and pharmaceuticals. While specific protocols for the asymmetric synthesis of this compound are not widely reported, related catalytic enantioselective cyanations of imines provide a strong foundation for such endeavors. acs.orgacs.orgresearchgate.net
Catalytic systems based on titanium, in conjunction with chiral ligands such as N-salicyl-β-aminoalcohols, have shown high activity and enantioselectivity in the cyanation of various imines at room temperature. acs.org This approach could potentially be adapted to the cyanation of an appropriate imine precursor to yield chiral α-aminonitriles, which are key intermediates in the Strecker synthesis of amino acids and related compounds. acs.orgwikipedia.org Furthermore, chiral thiourea-based organocatalysts have been successfully employed in the enantioselective cyanosilylation of ketones, a reaction that could be conceptually extended to the synthesis of chiral cyanohydrins as precursors to 4-alkoxy-4-cyanopiperidines. nih.gov
| Catalyst Type | Reactants | Key Feature | Potential Application | Reference |
| Titanium-based catalyst with chiral ligand | Imines, Cyanide source | High enantioselectivity at room temperature | Asymmetric synthesis of α-aminonitriles | acs.org |
| Chiral Thiourea Organocatalyst | Ketones, Cyanide source | Bifunctional activation | Enantioselective synthesis of cyanohydrins | nih.gov |
| Chiral Bis(guanidino)iminophosphorane | Cyanohydrin ether derivatives, Enones | Organosuperbase catalysis | Enantioselective Michael addition | rsc.org |
Catalytic and Green Chemistry Techniques for Piperidine Carbonitrile Formation
In line with the principles of green chemistry, efforts have been made to develop more sustainable methods for the synthesis of piperidine derivatives. unibo.it This includes the use of environmentally benign solvents, recyclable catalysts, and atom-economical reactions. unibo.it For instance, the synthesis of functionalized piperidines has been reported using water as a solvent, which significantly reduces the environmental impact of the process. nih.gov
The use of solid acid catalysts, such as montmorillonite (B579905) KSF clay, has been shown to efficiently promote the three-component condensation of carbonyl compounds, amines, and trimethylsilyl (B98337) cyanide to afford α-aminonitriles. organic-chemistry.org These catalysts can be easily recovered and reused, adding to the green credentials of the synthesis. Furthermore, the development of one-pot syntheses, which minimize waste and energy consumption by reducing the number of work-up and purification steps, is a key aspect of green chemistry in this context. organic-chemistry.org The use of biocatalysts, such as enzymes, also represents a promising green approach for the enantioselective formation of cyanohydrins, which are potential precursors to this compound. d-nb.info
| Green Chemistry Approach | Catalyst/Solvent | Reaction Type | Advantages | Reference |
| Aqueous Synthesis | Water | [5+1] Annulation | Environmentally benign | nih.gov |
| Solid Acid Catalysis | Montmorillonite KSF clay | Three-component Strecker reaction | Recyclable catalyst, mild conditions | organic-chemistry.org |
| Biocatalysis | Oxynitrilase enzymes | Asymmetric cyanohydrin formation | High enantioselectivity, mild conditions | d-nb.info |
| Nanoparticle Catalysis | Copper Iodide Nanoparticles | Multi-component reaction | Green protocol, easy catalyst separation | tandfonline.com |
Precursor Utilization and Derivatization Routes
A common and versatile approach to this compound involves the derivatization of readily available piperidine precursors, most notably N-substituted-4-piperidones. The synthesis of these piperidones can be achieved through various methods, including the Dieckmann condensation of aminodicarboxylate esters.
The key transformation to introduce the methoxy (B1213986) and cyano groups at the 4-position likely proceeds through a cyanohydrin intermediate. The reaction of an N-protected-4-piperidone with a cyanide source, such as hydrogen cyanide or a cyanide salt, would form a 4-hydroxy-4-piperidinecarbonitrile (a cyanohydrin). wikipedia.org This intermediate can then be converted to the final product by etherification of the hydroxyl group with a methylating agent.
Alternatively, the synthesis could proceed via a Strecker-type reaction. In a modified Strecker synthesis, a 4-piperidone could react with an amine and a cyanide source to produce an α-aminonitrile. While the classic Strecker synthesis leads to α-amino acids, variations of this reaction are used to produce a variety of α-aminonitriles. wikipedia.orgmdpi.com
Detailed Mechanistic Investigations of this compound Syntheses
Understanding the reaction mechanisms involved in the synthesis of this compound is crucial for optimizing reaction conditions and developing more efficient synthetic routes.
Characterization of Reaction Intermediates and Transition States
The formation of this compound from a 4-piperidone precursor is believed to proceed through a cyanohydrin intermediate. The mechanism of cyanohydrin formation involves the nucleophilic attack of a cyanide ion on the electrophilic carbonyl carbon of the ketone. wikipedia.org This initial attack forms a tetrahedral alkoxide intermediate. In the presence of a proton source, this intermediate is protonated to yield the cyanohydrin.
DFT calculations on the Strecker reaction of acetaldehyde, ammonia, and hydrogen cyanide have provided valuable insights into the intermediates and transition states of a related process. beilstein-journals.org These studies suggest that the reaction proceeds through the formation of an iminium ion, which is then attacked by the cyanide ion. The stereochemistry of the final product is determined at the initial nucleophilic addition step to the carbonyl group. beilstein-journals.org Similar computational studies could be applied to elucidate the precise mechanism and transition state structures for the synthesis of this compound.
The characterization of these transient species is often challenging. However, spectroscopic techniques such as NMR can be used to identify and characterize stable intermediates. For example, the formation of cyanohydrin ethers can be monitored and their structures confirmed using NMR spectroscopy. rsc.org
| Intermediate/Transition State | Method of Investigation | Key Findings | Reference |
| Tetrahedral Alkoxide Intermediate | Mechanistic Postulation | Formed from nucleophilic attack of cyanide on carbonyl. | wikipedia.org |
| Iminium Ion Intermediate | DFT Calculations (Strecker Reaction) | Key electrophile for cyanide attack. | beilstein-journals.org |
| Cyanohydrin Ether | NMR Spectroscopy | Spectroscopic characterization of stable intermediates. | rsc.org |
| First Order Saddle Point | DFT Calculations | Identification of transition state structures. | joaquinbarroso.com |
Influence of Reaction Conditions on Pathway Selectivity
The synthesis of piperidine derivatives, including this compound, is highly sensitive to the chosen reaction conditions, which can dictate the selectivity of the synthetic pathway and the distribution of products. The solvent, temperature, and nature of the catalyst or reagents play pivotal roles in directing the course of the reaction.
In the synthesis of related methoxy-substituted pyridine (B92270) dicarbonitriles, the choice of an anhydrous versus an aqueous solvent system dramatically alters the reaction outcome. For instance, the reaction of 2-chloropyridine-3,4-dicarbonitriles with sodium methoxide (B1231860) in anhydrous methanol (B129727) exclusively yields the corresponding 2-methoxy derivatives. researchgate.net However, the presence of water leads to the hydrolysis of the nitrile groups, ultimately forming 4-methoxy-2,3-dihydro-1H-pyrrolo libretexts.orgmasterorganicchemistry.compyridine-1,3-diones. researchgate.net This highlights the critical importance of moisture control in preventing undesired side reactions and ensuring the desired product's formation.
Furthermore, temperature can be a deciding factor in whether a reaction is under kinetic or thermodynamic control, thereby influencing product distribution.
Kinetic and Thermodynamic Aspects of Formation
The formation of specific isomers in chemical reactions is often governed by the principles of kinetic and thermodynamic control. A kinetically controlled reaction, typically occurring at lower temperatures, favors the product that is formed fastest, meaning it has the lowest activation energy. libretexts.orgmasterorganicchemistry.com In contrast, a thermodynamically controlled reaction, usually at higher temperatures, allows for equilibrium to be established, favoring the most stable product. libretexts.orgmasterorganicchemistry.com
While specific studies on the kinetic and thermodynamic control of this compound formation are not detailed in the provided results, the general principles are widely applicable in organic synthesis. For example, in the Sonogashira cross-coupling reaction to form related heterocyclic structures, manipulating reaction parameters like catalyst loading, solvent polarity, and reaction time can favor either the kinetic or thermodynamic product. nih.gov A long reaction time in an excess of a base like triethylamine (B128534) can lead to the thermodynamically favored product, while a slight excess of the base can result in the kinetically controlled product. nih.gov
These principles suggest that the synthesis of this compound could potentially yield different isomers or byproducts depending on the reaction temperature and duration, with the more stable product being favored under conditions that allow for equilibrium.
Chemical Transformations and Derivatization of this compound
The this compound molecule possesses three key sites for chemical modification: the nitrile group, the methoxy group, and the piperidine ring itself. This allows for a wide range of derivatization strategies to synthesize novel compounds.
Reactivity of the Nitrile Functionality
The carbonitrile (-C≡N) group is a versatile functional group that can undergo a variety of chemical transformations. A common and significant reaction is its reduction to a primary amine (-CH₂NH₂). This transformation can be achieved using reducing agents like lithium aluminum hydride or through catalytic hydrogenation. The resulting aminomethylpiperidine (B13870535) derivative opens up further avenues for derivatization, such as amide bond formation or reactions with other electrophiles.
Conversely, the nitrile group can be hydrolyzed under acidic or basic conditions to form a carboxylic acid or a carboxamide, respectively. The hydrolysis of related dicarbonitrile compounds in the presence of a base and water demonstrates the susceptibility of the nitrile group to nucleophilic attack, leading to the formation of cyclic imides. researchgate.net
Transformations Involving the Methoxy Group
The methoxy group (-OCH₃) at the 4-position is another key site for chemical modification. It can be cleaved to reveal a hydroxyl group, which can then be used for further functionalization. This cleavage can be accomplished using strong acids like hydrobromic acid or Lewis acids such as boron tribromide.
The methoxy group can also be substituted by other nucleophiles under appropriate conditions. While specific examples for this compound are not provided, related chemistries on other heterocyclic systems suggest that nucleophilic aromatic substitution or other displacement reactions could be employed to replace the methoxy group with various other functionalities. For instance, in a different system, a methoxy group on a pyrimidine (B1678525) ring was displaced by hydrazine. rsc.org
Modifications and Substitutions on the Piperidine Ring
The piperidine ring itself offers opportunities for modification, particularly at the nitrogen atom. The secondary amine of the piperidine ring can be readily N-alkylated, N-acylated, or subjected to other N-functionalization reactions. These modifications can significantly alter the steric and electronic properties of the molecule, influencing its biological activity and physical characteristics.
In the synthesis of novel inhibitors of the presynaptic choline (B1196258) transporter, the piperidine nitrogen of a related scaffold was modified through standard displacement reactions using alkyl bromides in the presence of a base like cesium carbonate. nih.gov This demonstrates a common strategy for introducing diversity at the piperidine nitrogen.
Annulation and Cyclization Reactions to Form Fused Heterocycles
The functional groups of this compound can participate in intramolecular reactions to form fused heterocyclic systems. For example, the nitrile and a suitably placed functional group on a substituent could undergo cyclization to form a new ring fused to the piperidine core.
Exploration of Functional Group Interconversions
The chemical reactivity of this compound allows for a variety of functional group interconversions, providing pathways to a range of other valuable piperidine derivatives. These transformations primarily involve the nitrile and methoxy groups, enabling the synthesis of compounds with carboxylic acid, aminomethyl, and other functionalities.
The nitrile group at the C4 position is a key site for chemical modification. It can be converted into a carboxylic acid or reduced to a primary amine, significantly expanding the synthetic utility of the parent molecule.
One of the fundamental transformations of the nitrile group is its hydrolysis to a carboxylic acid. While specific studies on the hydrolysis of this compound are not extensively documented in publicly available literature, the hydrolysis of structurally similar compounds, such as 1-benzyl-4-phenylamino-4-piperidinecarbonitrile, has been reported. In a documented procedure, the hydrolysis of this related nitrile to the corresponding carboxamide was achieved using cold, concentrated sulfuric acid over two days at ambient temperature, yielding 73% of the amide product. dtic.mil Further hydrolysis of the resulting amide to the carboxylic acid can also be accomplished, although this step can sometimes present challenges. dtic.mil This suggests that this compound could likely be converted to 4-methoxy-4-piperidinecarboxylic acid under similar acidic conditions. The general reaction is depicted below:
General scheme for the hydrolysis of a 4-cyanopiperidine (B19701) derivative.
The reduction of the nitrile group offers a direct route to primary amines. The use of powerful reducing agents like lithium aluminum hydride (LiAlH₄) is a standard method for this transformation in organic synthesis. For instance, the reduction of 1-benzyl-4-cyano-4-tertiary-aminopiperidines with lithium aluminum hydride has been successfully demonstrated. colab.ws This established methodology suggests that this compound can be effectively reduced to 4-(aminomethyl)-4-methoxypiperidine. This reaction would typically be carried out in an anhydrous ethereal solvent, such as diethyl ether or tetrahydrofuran.
The following table summarizes the key functional group interconversions of the nitrile group in piperidinecarbonitriles based on reactions of analogous compounds.
| Starting Functional Group | Target Functional Group | Reagents and Conditions (Inferred from Analogous Reactions) | Product |
|---|---|---|---|
| Nitrile (-C≡N) | Carboxylic Acid (-COOH) | Concentrated H₂SO₄, H₂O | 4-Methoxy-4-piperidinecarboxylic acid |
| Nitrile (-C≡N) | Primary Amine (-CH₂NH₂) | 1. LiAlH₄, Et₂O or THF 2. H₂O workup | 4-(Aminomethyl)-4-methoxypiperidine |
Information regarding the interconversion of the methoxy group at the C4 position of this compound is less prevalent in the surveyed literature. Generally, the cleavage of aliphatic methyl ethers requires harsh conditions, such as treatment with strong acids like hydrobromic acid (HBr) or Lewis acids like boron tribromide (BBr₃). Such conditions could potentially also affect the nitrile or the piperidine ring itself, leading to a mixture of products or decomposition. Therefore, selective functionalization of the methoxy group in the presence of the nitrile would likely require careful selection of reagents and reaction conditions.
In-depth Spectroscopic and Structural Analysis of this compound Remains Elusive
The inquiry sought a thorough examination of this compound, structured around advanced analytical techniques. This included high-resolution Nuclear Magnetic Resonance (NMR) spectroscopy for structural assignment, encompassing 1D and 2D methods like COSY, HSQC, HMBC, and NOESY, as well as conformational analysis and the correlation of experimental and theoretical chemical shifts. Further sections were to cover vibrational spectroscopy (Infrared and Raman) for functional group identification, high-resolution mass spectrometry for determining the exact mass and fragmentation patterns, and single-crystal X-ray diffraction for the definitive determination of its stereochemistry.
While general principles of these analytical techniques are well-established for a wide range of organic molecules, the application and specific data outputs for this compound are not documented in accessible peer-reviewed journals or comprehensive spectroscopic databases. For instance, detailed NMR correlation tables, specific IR absorption and Raman scattering frequencies, mass fragmentation pathways, and crystallographic data are essential for the requested scientific article but could not be located.
Information on structurally related but distinct molecules, such as various substituted pyridines and other piperidine derivatives, is available. However, extrapolating this data to this compound would be scientifically unsound, as minor structural changes can lead to significant differences in spectroscopic and crystallographic properties.
The hydrochloride salt of the compound, 4-Methoxy-piperidine-4-carbonitrile hydrochloride (CAS No. 1082040-34-3), is noted in commercial catalogs. This indicates its synthesis and potential use as an intermediate in chemical research, particularly in medicinal chemistry for creating more complex molecules. However, the availability of a compound from a supplier does not guarantee the public availability of extensive characterization data. Such data may be part of proprietary research and not published.
Consequently, without access to primary research articles or database entries containing the specific experimental results for this compound, the generation of a scientifically accurate and detailed article as per the requested outline is not possible at this time.
Advanced Spectroscopic and Structural Elucidation of 4 Methoxy 4 Piperidinecarbonitrile
Application of Hyphenated Chromatographic Techniques in Analytical Characterization
The analytical characterization of synthetic compounds such as 4-Methoxy-4-piperidinecarbonitrile relies on techniques that offer both high separation power and definitive structural identification. Hyphenated chromatographic techniques, which couple a separation method with a spectroscopic detection method, are indispensable for this purpose. nih.gov These integrated systems provide comprehensive data on the purity and identity of a compound in a single analysis. ijsrtjournal.com The most common and powerful of these are Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS). ajpaonline.comijnrd.org
Gas Chromatography-Mass Spectrometry (GC-MS) is a robust hyphenated technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. ajpaonline.com It is highly effective for the analysis of volatile and thermally stable compounds. ijarnd.com In a typical GC-MS analysis, the sample is vaporized and separated as it passes through a capillary column. cmbr-journal.com The separation is based on the compound's boiling point and its interaction with the column's stationary phase. As the separated components exit the column, they enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum provides a unique fragmentation pattern, or "fingerprint," that allows for definitive identification, often by comparison to spectral libraries. cmbr-journal.comnih.gov The GC-MS method is widely used for its high sensitivity and selectivity in identifying diverse compounds, including those with piperidine (B6355638) moieties. cmbr-journal.comimpactfactor.org
For compounds that may have limited volatility or thermal stability, Liquid Chromatography-Mass Spectrometry (LC-MS) and its tandem version (LC-MS/MS) are the preferred methods. nih.govresearchgate.net LC-MS separates compounds in a liquid mobile phase that passes through a packed column. ijsrtjournal.com This technique is particularly well-suited for the analysis of complex mixtures and polar compounds. ptfarm.pl The coupling of LC with MS allows for the sensitive detection and identification of separated analytes. nih.gov LC-MS/MS adds another layer of specificity by selecting a precursor ion from the first mass spectrometer, fragmenting it, and analyzing the resulting product ions in a second mass spectrometer. This process, known as Multiple Reaction Monitoring (MRM), provides exceptional sensitivity and selectivity, making it a powerful tool for quantitative analysis. researchgate.netresearchgate.net The development of a fast and simple LC-MS/MS method is crucial for screening and identifying novel synthetic compounds. researchgate.net
The analytical parameters for characterizing a compound like this compound would be meticulously optimized. An illustrative set of parameters for a related class of compounds is detailed in the table below, showcasing a typical LC-MS/MS setup.
Interactive Data Table: Illustrative LC-MS/MS Parameters for Analysis
| Parameter | Setting | Description |
|---|---|---|
| Chromatography System | High-Performance Liquid Chromatography (HPLC) | A standard system for high-resolution separation. ijsrtjournal.com |
| Column | Reverse Phase C18 (e.g., 2.1 x 150 mm, 3.5 µm) | A common column choice for separating moderately polar to nonpolar compounds. researchgate.net |
| Mobile Phase | Gradient elution with Acetonitrile and Ammonium (B1175870) Formate buffer | A mixture of organic solvent and aqueous buffer is used to effectively separate components. researchgate.net |
| Flow Rate | 0.2 - 0.5 mL/min | The rate at which the mobile phase passes through the column. ptfarm.plresearchgate.net |
| Injection Volume | 20 - 60 µL | The amount of sample introduced into the system. ptfarm.plresearchgate.net |
| Ionization Source | Electrospray Ionization (ESI) or Turbo IonSpray | A soft ionization technique suitable for a wide range of molecules, minimizing fragmentation. ptfarm.plresearchgate.net |
| MS Detection Mode | Multiple Reaction Monitoring (MRM) | Provides high selectivity and sensitivity by monitoring specific precursor-to-product ion transitions. researchgate.net |
| Polarity | Positive Ion Mode | Often used for nitrogen-containing compounds which readily form positive ions. researchgate.net |
This combination of separation and detection ensures accurate identification and quantification, which is essential for the structural elucidation and purity assessment of synthesized chemical entities like this compound.
Computational and Theoretical Chemistry Studies of 4 Methoxy 4 Piperidinecarbonitrile
Quantum Chemical Investigations of Electronic Structure and Reactivity
Quantum chemical methods are fundamental to exploring the electronic behavior of 4-Methoxy-4-piperidinecarbonitrile. These calculations can predict molecular geometries, orbital energies, and charge distributions, which are key to understanding its chemical nature.
Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, balancing accuracy with computational cost, making it suitable for molecules of this size. tandfonline.comnih.gov The process begins with geometry optimization, where the molecule's three-dimensional structure is adjusted to find the lowest energy conformation, known as the global minimum on the potential energy surface. nih.govmdpi.com For this compound, this involves determining the optimal bond lengths, bond angles, and dihedral angles for the piperidine (B6355638) ring, as well as the orientations of the methoxy (B1213986) and carbonitrile substituents.
Calculations are typically performed using a specific functional, such as B3LYP, and a basis set, like 6-311++G(d,p), which defines the set of mathematical functions used to build the molecular orbitals. tandfonline.comresearchgate.net The optimization process iteratively solves the DFT equations until the forces on each atom approach zero and the energy converges to a minimum. wikipedia.org The resulting optimized geometry provides the most stable structure of the molecule in the gas phase. From this, key energetic properties, such as the total electronic energy and the heat of formation, can be calculated to assess the molecule's thermodynamic stability. researchgate.net
Table 1: Illustrative Optimized Geometrical Parameters for this compound (Predicted via DFT)
| Parameter | Bond/Angle | Predicted Value (Illustrative) |
| Bond Lengths | C-C (ring) | 1.53 - 1.54 Å |
| C-N (ring) | 1.47 Å | |
| C-CN | 1.48 Å | |
| C≡N | 1.16 Å | |
| C-O (methoxy) | 1.42 Å | |
| O-CH₃ | 1.43 Å | |
| Bond Angles | C-C-C (ring) | 110 - 112° |
| C-N-C (ring) | 111° | |
| O-C-CN | 108° |
Note: These values are illustrative, based on typical bond lengths and angles for similar functional groups in related structures as determined by DFT calculations.
While DFT is widely used, ab initio and post-Hartree-Fock methods offer alternative approaches for obtaining highly accurate electronic descriptions. Ab initio methods, such as Hartree-Fock (HF), solve the Schrödinger equation from first principles without empirical parameters. schrodinger.com However, HF theory famously neglects electron correlation—the way electrons interact and avoid each other—which can be critical for accurate energy predictions.
Post-Hartree-Fock methods, such as Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory, are built upon the HF solution to systematically include electron correlation. researchgate.net These methods are more computationally demanding than DFT but can provide benchmark-quality results for energies and properties. For a molecule like this compound, applying a method like MP2 or CCSD(T) could yield a more precise value for the total energy and a more detailed understanding of the electron correlation effects on its structure and stability.
Frontier Molecular Orbital (FMO) theory is crucial for describing a molecule's chemical reactivity and electronic properties. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important FMOs. The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. researchgate.netyoutube.com
The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a key indicator of molecular stability and reactivity. schrodinger.comyoutube.com A large energy gap suggests high kinetic stability and low chemical reactivity because it requires more energy to excite an electron from the HOMO to the LUMO. youtube.com Conversely, a small gap indicates a molecule is more prone to chemical reactions. For this compound, the HOMO is expected to be localized primarily on the piperidine nitrogen and the methoxy oxygen, which have lone pairs of electrons. The LUMO is likely to have significant contributions from the antibonding π* orbital of the nitrile group (-C≡N). unibo.it
Table 2: Illustrative Frontier Molecular Orbital Energies for this compound
| Orbital | Energy (eV) (Illustrative) | Description |
| LUMO | -0.03 eV | Primarily located on the π*(C≡N) antibonding orbital; acts as electron acceptor. |
| HOMO | -0.26 eV | Primarily located on the nitrogen and oxygen lone pairs; acts as electron donor. |
| Gap (ΔE) | 0.23 eV | Indicates moderate kinetic stability and reactivity. |
Note: These energy values are illustrative examples based on calculations of similar molecules and serve to explain the concept. Actual values would require specific DFT or ab initio calculations.
Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic structure within a molecule. It transforms the complex, delocalized molecular orbitals into localized orbitals that correspond to the familiar concepts of chemical bonds, lone pairs, and antibonds. wisc.edu This analysis is particularly useful for quantifying intramolecular interactions and charge transfer events. nih.gov
Molecular Dynamics and Monte Carlo Simulations for Conformational Space Exploration
While quantum chemical methods are excellent for studying static, minimum-energy structures, molecules are dynamic entities that constantly move and change shape. Molecular Dynamics (MD) and Monte Carlo (MC) simulations are computational techniques used to explore the conformational space of a molecule over time, providing insights into its flexibility and behavior in different environments. nih.govmdpi.com
For this compound, the piperidine ring can exist in various conformations, most notably chair, boat, and twist-boat forms. MD simulations would model the atomic motions of the molecule over a period of time (from nanoseconds to microseconds) by solving Newton's equations of motion. researchgate.net This allows for the observation of conformational transitions, such as ring-flipping, and can identify the most populated conformational states at a given temperature. mdpi.com Similarly, Monte Carlo simulations sample different molecular conformations randomly and use energy criteria to accept or reject them, ultimately generating a representative ensemble of low-energy structures. researchgate.net These simulations are crucial for understanding how the molecule might behave in a solution or interact with a biological target. nih.gov
Computational Prediction and Validation of Spectroscopic Parameters
Computational chemistry is widely used to predict spectroscopic properties, which can then be compared with experimental data to validate both the computational model and the experimental structure. nih.gov
For this compound, DFT calculations can predict its vibrational spectra (Infrared and Raman). researchgate.net By calculating the harmonic frequencies corresponding to each vibrational mode (e.g., C-H stretching, C≡N stretching, ring deformations), a theoretical spectrum can be generated. This predicted spectrum can be compared with an experimental FT-IR or FT-Raman spectrum to aid in the assignment of spectral peaks to specific molecular motions. nih.gov
Furthermore, methods like the Gauge-Independent Atomic Orbital (GIAO) approach can be used to calculate Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C). nih.gov These calculated shifts, when referenced against a standard like tetramethylsilane (B1202638) (TMS), can be directly compared to experimental NMR data. rsc.org A strong correlation between the predicted and experimental spectra provides high confidence in the computed molecular structure. nih.gov
Investigation of Solvent Effects and Implicit/Explicit Solvation Models
No studies were found that specifically investigate the solvent effects on this compound using implicit or explicit solvation models. The influence of different solvents on the conformational stability, electronic properties, and reactivity of this molecule has not been computationally explored. Research employing models such as the Polarizable Continuum Model (PCM) or explicitly including solvent molecules in quantum mechanical calculations would be necessary to understand how the solvent environment modulates the behavior of this compound.
Applications of 4 Methoxy 4 Piperidinecarbonitrile in Advanced Organic Synthesis
Role as a Key Synthetic Intermediate in Complex Molecule Construction
The strategic placement of functional groups in 4-methoxy-4-piperidinecarbonitrile makes it a key building block for the synthesis of a variety of complex molecules, particularly those containing nitrogen. Its piperidine (B6355638) core is a prevalent motif in many biologically active compounds. The cyano and methoxy (B1213986) groups can be manipulated through various chemical transformations to introduce further complexity and functionality.
Nitrogen-containing heterocycles are fundamental structural units in a vast array of pharmaceuticals and natural products. nih.govmdpi.comfrontiersin.org this compound serves as an excellent precursor for the synthesis of diverse nitrogen-containing ring systems, most notably spiropiperidines. rsc.orgwhiterose.ac.ukwhiterose.ac.uk Spirocyclic piperidines, which feature a spiro-fused ring system at the 4-position of the piperidine core, are of increasing interest in medicinal chemistry. rsc.orgwhiterose.ac.ukbepls.comnih.gov
The synthesis of such heterocycles often involves the transformation of the nitrile and methoxy groups. For instance, the nitrile group can be hydrolyzed to a carboxylic acid or an amide, or reduced to a primary amine. These transformations open up pathways to a variety of other heterocyclic systems. The methoxy group can also be substituted under appropriate conditions, adding another layer of synthetic versatility.
A significant application of this intermediate is in the synthesis of pethidine analogues. unodc.org Pethidine, a synthetic opioid analgesic, contains a 4-phenyl-4-ethoxycarbonylpiperidine core. By using this compound as a starting material, chemists can access a range of pethidine-like compounds with potential applications in pain management research. unodc.org
The following table outlines some of the key transformations of this compound in the synthesis of nitrogen-containing heterocycles:
| Starting Material | Reagents and Conditions | Product Type | Application |
| This compound | 1. Grignard Reagent (e.g., PhMgBr) 2. Esterification | 4-Aryl-4-alkoxycarbonylpiperidines | Pethidine Analogues unodc.org |
| This compound | 1. Hydrolysis (acid or base) 2. Amide coupling | Substituted Piperidine-4-carboxamides | Bioactive Molecule Scaffolds nih.gov |
| This compound | Reduction (e.g., LiAlH₄) | 4-(Aminomethyl)-4-methoxypiperidine | Building Blocks for Further Elaboration |
| This compound | Cyclization with bifunctional reagents | Spiro-heterocycles (e.g., spiro-oxazolidinones) | Novel Chemical Entities rsc.orgwhiterose.ac.uk |
This table is illustrative and represents common synthetic routes.
In modern drug discovery, the exploration of novel chemical space is paramount. The concept of scaffold diversity, which involves creating a variety of core molecular frameworks, is a key strategy. nih.govcam.ac.uknih.gov this compound is an excellent building block for generating scaffold diversity due to the multiple reaction sites it possesses. rsc.org
The piperidine nitrogen can be functionalized with a wide range of substituents through N-alkylation or N-acylation reactions. researchgate.net This allows for the introduction of different pharmacophoric elements and the modulation of physicochemical properties. Furthermore, the cyano and methoxy groups at the 4-position can be transformed into a variety of other functional groups, leading to a diverse array of 4,4-disubstituted piperidines.
For example, the nitrile can be converted to a tetrazole ring, a common bioisostere for a carboxylic acid, which can lead to compounds with altered biological activity and metabolic stability. The ability to generate a wide range of analogues from a single, readily accessible starting material makes this compound a valuable tool in medicinal chemistry for the construction of libraries of compounds for biological screening. nih.govnih.gov
Strategies for Chemical Library Synthesis Based on this compound
The generation of chemical libraries for high-throughput screening is a cornerstone of modern drug discovery and chemical biology. The structural attributes of this compound make it an ideal starting point for the synthesis of focused libraries of piperidine-containing compounds.
A common strategy involves a divergent synthetic approach. Starting from the core scaffold of this compound, a series of parallel reactions can be performed to introduce a variety of substituents at the piperidine nitrogen and to modify the functional groups at the 4-position. For instance, an array of aldehydes could be reductively aminated with the piperidine nitrogen, while the nitrile is simultaneously or sequentially converted into different functional groups like amides or esters.
One such approach led to the discovery of novel inhibitors of the presynaptic choline (B1196258) transporter, where a library of 4-methoxy-3-(piperidin-4-yl)oxy benzamides was synthesized and evaluated. nih.gov This highlights the utility of this scaffold in generating compounds with specific biological activities.
The following table provides a hypothetical example of a chemical library synthesis strategy:
| Step | Reaction | Reagents | Diversity Elements |
| 1 | N-Alkylation | R¹-X (various alkyl halides) | R¹ group |
| 2 | Nitrile Hydrolysis | H₂SO₄, H₂O | Carboxylic acid at C4 |
| 3 | Amide Coupling | R²-NH₂ (various amines), coupling agents | R² group |
This multi-step sequence allows for the rapid generation of a large number of distinct compounds from a common intermediate, facilitating the exploration of structure-activity relationships.
Emerging Applications in Functional Materials Chemistry
While the primary applications of this compound have been in medicinal chemistry, its unique chemical properties also suggest potential uses in the field of functional materials. The rigid piperidine core and the reactive functional groups could be exploited to create novel polymers, dyes, or other advanced materials.
For instance, the nitrile group is a known precursor to conjugated systems, and its incorporation into a polymer backbone could lead to materials with interesting electronic or optical properties. The piperidine nitrogen can be used to append the molecule to a polymer chain or a surface. While this area is less explored, the versatility of this compound as a synthetic building block suggests that its applications could extend beyond the realm of pharmaceuticals into materials science. nih.gov
Future Perspectives and Research Challenges in 4 Methoxy 4 Piperidinecarbonitrile Chemistry
Development of Highly Efficient and Atom-Economical Synthetic Routes
A primary challenge in contemporary organic synthesis is the development of routes that are not only high-yielding but also inherently efficient in their use of atomic resources. Atom economy, a concept central to green chemistry, seeks to maximize the incorporation of atoms from starting materials into the final product, thereby minimizing waste. primescholars.com For piperidine (B6355638) derivatives, this often involves moving away from classical multi-step syntheses that generate stoichiometric byproducts.
Future research will focus on creating more streamlined and atom-economical pathways to 4-Methoxy-4-piperidinecarbonitrile. This includes the design of one-pot reactions and tandem or cascade sequences where multiple bond-forming events occur in a single operation. rsc.org For instance, multicomponent reactions (MCRs), which combine three or more reactants in a single step to form a complex product, are a highly attractive strategy for building the piperidine core efficiently. nih.gov The ideal MCR for this target compound would assemble the substituted piperidine ring with the methoxy (B1213986) and nitrile functionalities in a single, highly convergent step.
Another avenue of exploration is catalytic hydrogenation. nih.gov Developing chemoselective hydrogenation methods that can reduce a pyridine (B92270) precursor to the corresponding piperidine without affecting other functional groups is a significant goal. nih.gov The challenge lies in designing catalysts that offer high selectivity and can operate under mild, environmentally benign conditions.
Table 1: Comparison of Synthetic Efficiency Metrics
| Metric | Description | Goal in Green Synthesis | Relevance to this compound |
| Atom Economy | (Molecular weight of desired product / Sum of molecular weights of all reactants) x 100% | Maximize (approaching 100%) rsc.org | Designing routes where all reactant atoms are incorporated into the final structure. |
| E-Factor | Total weight of waste / Weight of product | Minimize (approaching 0) | Reducing byproducts, solvent waste, and purification materials in the synthesis. |
| Reaction Mass Efficiency (RME) | Mass of desired product / Total mass of reactants | Maximize | Providing a more practical measure of efficiency that considers reaction stoichiometry. |
| Process Mass Intensity (PMI) | Total mass input (reactants, solvents, reagents) / Mass of product | Minimize | A holistic metric for evaluating the overall "greenness" of the entire synthetic process. |
The pursuit of these efficient routes is not merely an academic exercise; it has practical implications for the cost-effective and sustainable production of piperidine-based compounds for various applications. primescholars.com
Exploration of Bio-inspired and Asymmetric Synthesis Strategies
Nature provides a rich blueprint for the synthesis of complex molecules. Bio-inspired synthesis seeks to mimic enzymatic processes that construct intricate molecular architectures with remarkable efficiency and stereoselectivity. chimia.ch Many alkaloids feature the piperidine ring, and understanding their biosynthetic pathways can offer valuable insights for laboratory synthesis. Future research could explore enzyme-mimicking catalysts or whole-cell biotransformations to produce this compound or its precursors. This approach can lead to milder reaction conditions and novel chemical transformations. chimia.chresearchgate.net
A significant challenge in piperidine synthesis is the control of stereochemistry, particularly for creating chiral molecules. Asymmetric synthesis—the targeted synthesis of a single enantiomer of a chiral compound—is crucial, as different stereoisomers can have vastly different biological activities. For this compound, while the C4 position is a quaternary center and thus achiral, the introduction of substituents at other positions on the ring would create stereocenters.
Future work will likely focus on developing novel asymmetric methods, such as:
Chiral Catalysis: Employing chiral catalysts (metal-based or organocatalysts) to guide the stereochemical outcome of cyclization or substitution reactions. researchgate.net
Desymmetrization: Starting with a symmetrical prochiral precursor and selectively reacting one of two identical functional groups to induce asymmetry. nih.gov
Chiral Pool Synthesis: Using readily available enantiopure starting materials from nature, such as amino acids or sugars, to build the chiral piperidine framework.
The first asymmetric synthesis of the trans-3,4-dimethyl-4-arylpiperidine scaffold, for example, utilized a CBS reduction and a stereoselective cuprate (B13416276) displacement to establish key stereocenters, demonstrating a viable strategy that could be adapted for other complex piperidines. nih.gov Such stereocontrolled methodologies are essential for accessing highly substituted piperidine ring systems with defined three-dimensional structures. nih.gov
Integration of Artificial Intelligence and Machine Learning for Reaction Prediction and Optimization
For this compound, AI and ML can be applied in several ways:
Retrosynthesis Planning: AI algorithms can propose multiple synthetic pathways by working backward from the target molecule to simpler, commercially available starting materials. nih.gov
Reaction Optimization: ML models can predict how changes in reaction parameters (e.g., temperature, solvent, catalyst) will affect the yield and purity of the product, allowing for rapid in-silico optimization and reducing the need for extensive laboratory experimentation.
Outcome Prediction: Forward-prediction tools can assess the likelihood of success for a proposed reaction and identify potential side products, helping chemists to avoid unviable pathways. nih.gov
A major challenge is the need for large, high-quality datasets to train these models effectively. The development of standardized data formats and the sharing of reaction data within the chemical community will be crucial for advancing this field. researchgate.net The ultimate goal is to create a closed-loop system where AI designs a synthesis, and automated robotic platforms execute the reactions, analyze the results, and use the new data to refine the next iteration, accelerating the discovery process significantly. nih.gov
Advancements in High-Throughput Screening for Novel Chemical Transformations
High-throughput screening (HTS) allows for the rapid testing of thousands of different reaction conditions or compounds simultaneously. researchgate.net While traditionally used in drug discovery to screen for biological activity, HTS is increasingly being applied to discover new chemical reactions and optimize existing ones.
In the context of this compound, HTS can be used to:
Discover Novel Reactions: By reacting the compound with a diverse library of reagents under a wide array of conditions, researchers can uncover previously unknown transformations and expand its synthetic utility.
Optimize Catalyst Performance: HTS is an ideal tool for screening large libraries of catalysts (e.g., metal ligands) to find the most active and selective one for a particular transformation, such as a cross-coupling or hydrogenation reaction.
Map Reactivity: Screening the reactivity of this compound against various functional groups can help build a comprehensive profile of its chemical behavior, aiding in the design of more complex synthetic routes involving this intermediate.
The primary challenges in this area are the miniaturization of reactions to reduce cost and waste, the development of rapid and sensitive analytical techniques (e.g., mass spectrometry, fluorescence assays) to read the outcomes, and the data-handling infrastructure required to process the vast amounts of information generated. dut.ac.zarsc.org
Elucidation of Complex Reaction Networks Involving the Compound
Chemical reactions rarely proceed in isolation. They often exist within a complex network of competing pathways, equilibria, and side reactions that determine the final product distribution. Understanding these reaction networks is key to controlling selectivity and maximizing the yield of the desired product. aps.org
For this compound, challenges lie in identifying and characterizing the intermediates and byproducts that form during its synthesis and subsequent transformations. For example, during the synthesis of related methoxy-pyridine dicarbonitriles, the presence of residual water can lead to hydrolysis of the cyano groups, creating a mixture of side products. researchgate.net
Future research will employ advanced analytical and computational techniques to map these networks:
In-situ Spectroscopy: Techniques like NMR and IR spectroscopy can be used to monitor reactions in real-time, allowing for the direct observation of transient intermediates.
Kinetic Modeling: By measuring reaction rates under different conditions, detailed kinetic models can be built to describe the entire reaction network quantitatively.
Computational Chemistry: Quantum mechanical calculations can be used to map potential energy surfaces, predict transition state structures, and calculate the activation barriers for competing reaction pathways, providing a deep mechanistic understanding.
Finding the optimal pathway within a complex chemical reaction network can be a combinatorial optimization problem. aps.org Novel computational approaches, including those leveraging Ising machines, are being explored to navigate these networks and identify the most efficient routes from starting materials to target products, which represents a frontier in chemical synthesis planning. aps.org
Q & A
Q. What are the key synthetic strategies for preparing 4-Methoxy-4-piperidinecarbonitrile?
The synthesis typically involves functionalizing the piperidine ring with methoxy and nitrile groups. A common approach is nucleophilic substitution: reacting 4-hydroxypiperidine with methylating agents (e.g., methyl iodide) under basic conditions to introduce the methoxy group, followed by cyanidation using reagents like KCN or trimethylsilyl cyanide. Purification often employs column chromatography or recrystallization to isolate the product . For example, sulfonyl chloride reactions in piperidine derivatives (similar to 4-[(4-Methoxyphenyl)sulfonyl]piperidine) highlight the use of triethylamine as a base and chromatographic purification .
Q. Which spectroscopic methods are critical for characterizing this compound?
Essential techniques include:
- NMR Spectroscopy : - and -NMR confirm methoxy (-OCH) and nitrile (-CN) group integration and spatial arrangement.
- IR Spectroscopy : Peaks near 2240 cm (C≡N stretch) and 2800–3000 cm (C-O-CH) validate functional groups.
- Mass Spectrometry : High-resolution MS (e.g., Orbitrap) provides exact mass verification (e.g., molecular ion [M+H] at m/z 165.1 for CHNO) .
- X-ray Crystallography : Resolves crystal packing and bond angles, as demonstrated in structurally related pyran-carbonitrile compounds .
Q. What safety protocols are recommended for handling this compound?
- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact .
- Ventilation : Use fume hoods to prevent inhalation of volatile by-products.
- Waste Disposal : Segregate nitrile-containing waste and transfer to certified hazardous waste facilities .
Advanced Research Questions
Q. How can computational chemistry predict the reactivity of this compound in nucleophilic addition reactions?
Density Functional Theory (DFT) calculations can model electron density around the nitrile group to assess susceptibility to nucleophilic attack. For example, ACD/Labs Percepta predicts electrophilicity indices and frontier molecular orbitals, guiding solvent selection (e.g., polar aprotic solvents enhance nitrile reactivity) . Comparative studies with analogs like 4-Methoxybenzonitrile ( ) suggest steric effects from the piperidine ring may reduce reactivity compared to planar aromatic nitriles.
Q. How do conflicting crystallographic and spectroscopic data arise for this compound, and how can they be resolved?
Discrepancies may stem from:
- Polymorphism : Different crystal forms (e.g., monoclinic vs. orthorhombic) alter melting points and spectral profiles. Use differential scanning calorimetry (DSC) to identify polymorphs .
- Solvent Effects : NMR chemical shifts vary with deuterated solvents (e.g., DMSO vs. CDCl). Standardize solvent systems for reproducibility.
- Impurity Interference : By-products from incomplete cyanidation (e.g., residual hydroxyl groups) distort IR peaks. Optimize reaction times and use LC-MS for purity validation (99% purity as in ) .
Q. What strategies optimize the regioselective functionalization of this compound for drug discovery?
- Directed Metalation : Use lithiation (e.g., LDA) at the piperidine nitrogen to direct electrophiles to specific positions.
- Protection/Deprotection : Temporarily protect the nitrile group with trimethylsilyl chloride to prevent unwanted side reactions during methoxy group modification .
- Catalytic Approaches : Palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) can introduce aryl groups without disrupting the nitrile moiety, as seen in related pyrimidinecarbonitrile derivatives .
Data Contradiction Analysis
Q. How should researchers address inconsistent biological activity reports for this compound derivatives?
- Purity Verification : Re-test compounds using HPLC (≥98% purity) to rule out impurity-driven artifacts .
- Assay Conditions : Standardize cell lines and solvent controls (e.g., DMSO concentration ≤0.1%) to minimize variability.
- Structural Confirmation : Compare with crystallographically validated analogs (e.g., 4-Methoxypyrimidine-2-carbonitrile in ) to ensure correct stereochemistry .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
